L-741671

Description

Properties

CAS No. |

187724-85-2 |

|---|---|

Molecular Formula |

C23H22F6N4O2 |

Molecular Weight |

500.4 g/mol |

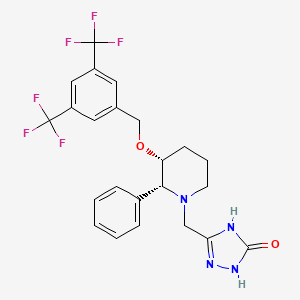

IUPAC Name |

3-[[(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1 |

InChI Key |

ZUWHBRRBKKTMQO-ICSRJNTNSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 741671; L-741671; L741671; L-741,671; L 741,671; L741,671; |

Origin of Product |

United States |

Foundational & Exploratory

L-741,626: A Technical Guide to its Mechanism of Action as a Selective Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the treatment of various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of L-741,626, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the dopaminergic system. It is highly probable that the query "L-741671" contains a typographical error, as the vast body of scientific literature refers to the compound as L-741,626.

Core Mechanism of Action: Selective D2 Receptor Antagonism

L-741,626 exerts its pharmacological effects primarily through competitive antagonism of the dopamine D2 receptor. This high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes, particularly D3 and D4, make it a valuable tool for dissecting the specific roles of D2 receptor signaling in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[4] By blocking the binding of dopamine to the D2 receptor, L-741,626 prevents this inhibitory signaling cascade, thereby leading to a functional increase in adenylyl cyclase activity and cAMP levels.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,671: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,671 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a critical target in the central nervous system implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of L-741,671, encompassing its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers utilizing or considering L-741,671 in their studies.

Chemical Properties and Synthesis

L-741,671, systematically named 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, is a synthetic compound belonging to the pyrrolopyridine class.

| Property | Value |

| Molecular Formula | C₁₉H₂₁ClN₄ |

| Molecular Weight | 352.85 g/mol |

| CAS Number | 177975-27-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis: The synthesis of L-741,671 can be achieved via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this case, 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) serves as the acidic component, reacting with formaldehyde (B43269) and 1-(4-chlorophenyl)piperazine.

Pharmacological Profile

L-741,671 exhibits high affinity and selectivity for the dopamine D2 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.8 - 2.5 |

| Dopamine D3 | 30 - 100 |

| Dopamine D4 | 150 - 250 |

| Functional Assay | IC₅₀ (nM) |

| Dopamine D2 (cAMP inhibition) | 5 - 15 |

Mechanism of Action: D2 Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). L-741,671 acts as a competitive antagonist at the D2 receptor, blocking the binding of dopamine and thereby preventing the downstream signaling events.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of L-741,671 for the dopamine D2 receptor using a competitive radioligand binding assay with [³H]-Spiperone.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

L-741,671 stock solution in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM haloperidol (for non-specific binding).

-

50 µL of varying concentrations of L-741,671.

-

-

Add 50 µL of [³H]-Spiperone to all wells (final concentration ~0.2-0.5 nM).

-

Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,671 concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay for D2 Receptor Antagonism

This protocol determines the functional antagonist potency (IC₅₀) of L-741,671 by measuring its ability to reverse the dopamine-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Dopamine.

-

L-741,671 stock solution in DMSO.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well microplates.

Procedure:

-

Cell Plating:

-

Seed the D2-expressing cells into 384-well plates and culture overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add varying concentrations of L-741,671 to the wells and incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells.

-

Simultaneously add forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the L-741,671 concentration.

-

Determine the IC₅₀ value, which is the concentration of L-741,671 that produces 50% of the maximal reversal of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

-

Experimental Workflow: Characterizing a Novel D2 Antagonist

The following diagram illustrates a typical experimental workflow for the initial characterization of a novel compound suspected to have D2 receptor antagonist properties, using L-741,671 as a reference compound.

Conclusion

L-741,671 is a valuable pharmacological tool for studying the role of the dopamine D2 receptor in health and disease. Its high potency and selectivity make it an excellent reference compound for the development of novel D2 receptor-targeting therapeutics. The detailed protocols and information provided in this guide are intended to support the research community in the effective use and characterization of this important molecule.

The Selective Profile of L-741,626: A Technical Guide for Researchers

An in-depth examination of the selective dopamine (B1211576) D2 receptor antagonist, L-741,626, for research and development professionals.

This technical guide provides a comprehensive overview of the selectivity profile of L-741,626, a potent and selective antagonist for the dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related neurological disorders. This document summarizes the binding affinities and functional potencies of L-741,626, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Data Presentation

The selectivity of L-741,626 is primarily characterized by its high affinity for the dopamine D2 receptor, with significantly lower affinity for the D3 and D4 receptor subtypes. The following tables summarize the quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of L-741,626 at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| Dopamine D2 | 2.4 | HEK-293 | [125I]IABN | [1] |

| Dopamine D3 | 100 | HEK-293 | [125I]IABN | [1] |

| Dopamine D4 | 220 | HEK-293 | [125I]IABN | [1] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of L-741,626 at Human Dopamine D2 and D3 Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |

| Dopamine D2 | 4.46 | Mitogenesis Assay (inhibition of quinpirole (B1680403) stimulation) | CHO | [1] |

| Dopamine D3 | 90.4 | Mitogenesis Assay (inhibition of quinpirole stimulation) | CHO | [1] |

EC50 (Half-maximal effective concentration) in this context represents the concentration of L-741,626 required to inhibit 50% of the maximal response induced by the agonist quinpirole.

Based on the available data, the selectivity of L-741,626 for the dopamine D2 receptor over the D3 and D4 receptors is approximately 42-fold and 92-fold, respectively, in terms of binding affinity. Functionally, it demonstrates approximately 20-fold selectivity for the D2 receptor over the D3 receptor in a mitogenesis assay.

Information regarding the binding affinity of L-741,626 for other G-protein coupled receptors, such as serotonin, adrenergic, muscarinic, or histamine (B1213489) receptors, is not extensively available in the public domain. Therefore, a comprehensive off-target selectivity profile cannot be provided at this time.

Signaling Pathway and Experimental Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-741,626 for human dopamine D2, D3, and D4 receptors.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with human dopamine D2L, D3, or D4 receptors.

-

Radioligand: [125I]IABN (iodo-azido-benzyl-spiperone).

-

Competitor: L-741,626.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing salts and other additives to minimize non-specific binding.

-

Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.

-

Detection: A gamma counter to measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture the transfected HEK-293 cells to an appropriate density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([125I]IABN) to each well.

-

Add increasing concentrations of the competitor, L-741,626, to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a standard non-labeled ligand, e.g., haloperidol).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the L-741,626 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (Mitogenesis)

Objective: To determine the functional potency (EC50) of L-741,626 as an antagonist at human dopamine D2 and D3 receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human dopamine D2 or D3 receptors.

-

Agonist: Quinpirole.

-

Antagonist: L-741,626.

-

Cell Culture Medium: Appropriate medium for CHO cell growth.

-

Assay Components: Reagents to measure cell proliferation (mitogenesis), such as [3H]thymidine.

-

Detection: A scintillation counter to measure [3H]thymidine incorporation.

Procedure:

-

Cell Culture and Plating:

-

Culture the transfected CHO cells in appropriate medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of L-741,626 to the wells.

-

Incubate the cells with the antagonist for a specific period to allow for receptor binding.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the agonist, quinpirole (typically a concentration that elicits a submaximal or maximal response, e.g., its EC80), to the wells.

-

Include control wells with no agonist (basal), agonist only (maximal stimulation), and various concentrations of the antagonist.

-

-

Measurement of Mitogenesis:

-

Incubate the cells for a prolonged period (e.g., 24-48 hours) to allow for cell proliferation in response to the agonist.

-

During the final hours of incubation, add [3H]thymidine to the wells. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.

-

Lyse the cells and harvest the DNA onto filters.

-

Measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

-

Data Analysis:

-

Plot the level of [3H]thymidine incorporation (as a percentage of the maximal quinpirole response) against the logarithm of the L-741,626 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of L-741,626 that inhibits 50% of the quinpirole-stimulated mitogenesis.

-

This technical guide provides a foundational understanding of the selectivity profile of L-741,626. For further details, researchers are encouraged to consult the primary literature cited.

References

L-741,671: A Technical Overview of its Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,671 is a pharmacological research chemical that has been investigated for its interaction with dopamine (B1211576) receptors. Understanding the binding affinity of a compound like L-741,671 is a critical step in drug discovery and development. It provides foundational data on the compound's potency and selectivity for its molecular targets. This technical guide aims to provide an in-depth overview of the binding affinity of L-741,671, focusing on the quantitative data, experimental methodologies, and the logical framework for its evaluation.

Data Presentation: Binding Affinity Profile of L-741,671

A comprehensive search of scientific literature and patent databases was conducted to collate the binding affinity data for L-741,671. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Despite a thorough search, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for L-741,671 across a range of receptors is not publicly available in the retrieved scientific literature. While related compounds such as L-741,626 (a dopamine D2 receptor antagonist) and L-745,870 (a dopamine D4 receptor antagonist) are well-characterized, the specific binding profile of L-741,671 remains to be fully disclosed in accessible publications.

To illustrate how such data would be presented, the following is a template table that would be populated with the relevant binding affinities for L-741,671 were they available.

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| Dopamine D₁ | [³H]SCH 23390 | - | - |

| Dopamine D₂ | [³H]Spiperone | - | - |

| Dopamine D₃ | [¹²⁵I]Iodosulpride | - | - |

| Dopamine D₄ | [³H]Nemonapride | - | - |

| Dopamine D₅ | [³H]SCH 23390 | - | - |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | - | - |

| Adrenergic α₁ | [³H]Prazosin | - | - |

| Adrenergic α₂ | [³H]Rauwolscine | - | - |

Experimental Protocols: Determining Binding Affinity

The binding affinity of a compound like L-741,671 is experimentally determined primarily through radioligand binding assays. These assays are a cornerstone of pharmacology and are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay (Competitive Inhibition)

This is the most common method to determine the Kᵢ of an unlabeled compound (the "competitor," in this case, L-741,671).

Objective: To determine the concentration of L-741,671 that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC₅₀), from which the Kᵢ can be calculated.

Materials:

-

Receptor Source: Homogenates of cell membranes from tissues or cultured cells expressing the receptor of interest.

-

Radioligand: A radioactive molecule with known high affinity and specificity for the target receptor.

-

Competitor: The unlabeled compound being tested (L-741,671).

-

Assay Buffer: A buffer solution to maintain pH and ionic strength.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Generalized Protocol:

-

Membrane Preparation: The receptor-containing tissue or cells are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of L-741,671 are incubated with the membrane preparation.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of L-741,671 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway Context

Without specific data on whether L-741,671 acts as an agonist or antagonist, a generalized dopamine receptor signaling pathway is presented. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.

Figure 1: Generalized Dopamine Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like L-741,671.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

While L-741,671 is a compound of interest in pharmacological research, its detailed binding affinity profile is not currently available in the public domain. The methodologies for determining such data, primarily through radioligand binding assays, are well-established and provide the foundation for characterizing the potency and selectivity of novel compounds. The provided diagrams illustrate the signaling context and the experimental workflow that are central to the study of dopamine receptor ligands. Further research and publication of data for L-741,671 are necessary to fully elucidate its pharmacological properties and potential therapeutic applications.

Unveiling the Pharmacokinetic Profile of L-741,626: A Technical Guide for Researchers

It is highly probable that "L-741671" is a typographical error and the intended compound is L-741,626, a potent and selective dopamine (B1211576) D2 receptor antagonist. This guide provides a comprehensive overview of the available pharmacokinetic data on L-741,626, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available quantitative pharmacokinetic parameters for L-741,626, this document focuses on its established receptor affinity, in vivo activity, and the general experimental methodologies employed in its preclinical evaluation.

Core Compound Characteristics

L-741,626 is a well-characterized research chemical widely used to investigate the role of the dopamine D2 receptor in the central nervous system. It exhibits high selectivity for the D2 receptor over other dopamine receptor subtypes and is known to be centrally active following systemic administration in animal models.[1][2]

Receptor Affinity Profile

The binding affinity of L-741,626 to human dopamine receptors has been determined in various studies. This selectivity is crucial for dissecting the specific roles of the D2 receptor in complex neurological processes.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D2 | 2.4 nM[2] |

| Dopamine D3 | 100 nM[2] |

| Dopamine D4 | 220 nM[2] |

Preclinical In Vivo Studies

Experimental Protocols: A General Overview

The following outlines a typical experimental workflow for assessing the in vivo effects of L-741,626, synthesized from methodologies described in the scientific literature.

1. Animal Models:

-

Species: Male Sprague-Dawley rats or adult mice are commonly used.[3]

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

-

Formulation: L-741,626 is often dissolved in a vehicle such as saline or a solution containing a small percentage of a solubilizing agent like Tween 80.

-

Routes of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes for systemic administration.[3]

-

Dosing: Doses used in behavioral and physiological studies typically range from 1.0 mg/kg to 3 mg/kg.[3]

3. Experimental Procedures:

-

Behavioral Assessments: The effects of L-741,626 are often evaluated in models of psychosis, drug addiction, and motor function. This can involve paradigms such as locomotor activity monitoring and drug discrimination tests.

-

Neurochemical Analysis: Brain tissue or extracellular fluid (via microdialysis) is collected at various time points after drug administration to measure neurotransmitter levels or receptor occupancy.

-

Sample Analysis: High-performance liquid chromatography (HPLC) or other sensitive analytical methods are used to quantify drug and metabolite concentrations in biological samples.

4. Data Analysis:

-

Pharmacokinetic parameters, if measured, would be calculated using non-compartmental or compartmental analysis.

-

Behavioral and neurochemical data are typically analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of the drug's effects.

Signaling Pathways and Experimental Logic

The mechanism of action of L-741,626 involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors that play a critical role in neuronal signaling. The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

Caption: Antagonism of the Dopamine D2 Receptor by L-741,626.

Caption: A generalized workflow for preclinical evaluation of L-741,626.

Conclusion and Future Directions

L-741,626 remains a valuable tool for neuroscience research due to its high selectivity for the dopamine D2 receptor. While detailed pharmacokinetic data in the public domain is scarce, its established in vivo activity provides a foundation for its use in elucidating the roles of the D2 receptor in health and disease. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of L-741,626. The availability of such data would significantly enhance its utility as a research tool and provide a more complete understanding of its pharmacological effects. Researchers are encouraged to conduct and publish dedicated pharmacokinetic studies to fill this knowledge gap.

References

L-741,626: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the development of antipsychotic medications. Its discovery by scientists at Merck Sharp and Dohme Ltd. provided a valuable pharmacological tool for dissecting the roles of dopamine receptor subtypes in normal brain function and in pathological conditions such as schizophrenia and substance abuse. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-741,626, including detailed experimental protocols and an examination of its effects on intracellular signaling pathways.

Discovery and History

L-741,626 emerged from a research program aimed at developing selective ligands for dopamine receptor subtypes. It was first reported in the scientific literature in the mid-1990s as a compound with high affinity and selectivity for the human dopamine D4 receptor. However, further characterization revealed its potent antagonist activity at the D2 receptor, with significantly lower affinity for the D3 and D4 subtypes. This selectivity for the D2 receptor has made L-741,626 an important tool in neuroscience research to differentiate the physiological and behavioral effects mediated by D2 receptors from those of other closely related dopamine receptor subtypes.

Pharmacological Profile

The pharmacological activity of L-741,626 has been characterized through a variety of in vitro and in vivo studies. Its primary mechanism of action is the competitive blockade of dopamine D2 receptors.

Binding Affinity and Selectivity

The binding affinity of L-741,626 for dopamine receptor subtypes and other receptors has been determined using radioligand binding assays. The data consistently demonstrate its high affinity for the D2 receptor and selectivity over D3 and D4 receptors.

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2) | Reference |

| Dopamine D2 | 2.4 | - | [1][2][3] |

| Dopamine D3 | 100 | 41.7 | [1][2][3] |

| Dopamine D4 | 220 | 91.7 | [1][2][3] |

Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Functional Activity

Functional assays have confirmed the antagonist properties of L-741,626 at the D2 receptor. These assays typically measure the ability of the compound to inhibit the intracellular signaling cascade initiated by a dopamine receptor agonist.

| Assay Type | Cell Line | Agonist | L-741,626 EC50 (nM) | Reference |

| Mitogenesis Assay | CHO cells expressing human D2 or D3 receptors | Quinpirole (B1680403) | 4.46 (D2) | [2] |

| Mitogenesis Assay | CHO cells expressing human D2 or D3 receptors | Quinpirole | 90.4 (D3) | [2] |

EC50 represents the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.

Experimental Protocols

Radioligand Binding Assay ([3H]-Spiperone Competition)

This protocol describes a typical competition binding assay to determine the affinity of L-741,626 for the dopamine D2 receptor using the radiolabeled antagonist [3H]-spiperone.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

-

[3H]-Spiperone (specific activity ~80-100 Ci/mmol)

-

L-741,626

-

Non-specific binding determinator: Haloperidol (B65202) (10 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-spiperone, and haloperidol (10 µM).

-

Competition: Cell membranes, [3H]-spiperone, and varying concentrations of L-741,626.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of specific [3H]-spiperone binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-spiperone and Kd is its dissociation constant.

Functional cAMP Assay

This protocol outlines a functional assay to measure the antagonist activity of L-741,626 by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor

-

Assay medium: Serum-free DMEM or HBSS

-

Dopamine D2 receptor agonist (e.g., quinpirole)

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

L-741,626

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Plating: Seed the CHO-K1-D2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Replace the culture medium with assay medium. Add varying concentrations of L-741,626 to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 10 µM) to the wells. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the L-741,626 concentration. Determine the IC50 value, which represents the concentration of L-741,626 that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Antagonism of the D2 receptor by L-741,626 blocks the downstream signaling cascade initiated by dopamine.

Caption: Antagonism of the D2 receptor by L-741,626 blocks dopamine-mediated signaling.

Preclinical Evaluation Workflow for a D2 Antagonist

The preclinical development of a selective D2 antagonist like L-741,626 typically follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: A typical preclinical workflow for the evaluation of a D2 receptor antagonist.

Conclusion

L-741,626 remains a cornerstone tool for researchers investigating the complexities of the dopamine system. Its high selectivity for the D2 receptor allows for precise pharmacological manipulation, contributing significantly to our understanding of the receptor's role in health and disease. This technical guide provides a foundational understanding of L-741,626, offering detailed data and protocols to aid in the design and execution of future research in the field of dopamine pharmacology and drug discovery.

References

L-741,626 in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the central nervous system (CNS) for the treatment of various neurological and psychiatric disorders.[1][2][3] Its high affinity for the D2 receptor over other dopamine receptor subtypes, such as D3 and D4, makes it a valuable pharmacological tool for elucidating the specific roles of D2 receptor signaling in the brain.[1][2][3] This technical guide provides an in-depth overview of L-741,626, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its use in CNS research.

Core Mechanism of Action

L-741,626 exerts its effects by competitively binding to dopamine D2 receptors, thereby blocking the actions of the endogenous neurotransmitter, dopamine.[1] D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.[4][5] Activation of these receptors by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] By antagonizing the D2 receptor, L-741,626 prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Quantitative Pharmacological Data

The binding affinity and functional potency of L-741,626 have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound.

| Binding Affinity (Ki) | |

| Receptor Subtype | Ki (nM) |

| Human Dopamine D2 | 2.4[2][3] |

| Human Dopamine D3 | 100[2][3] |

| Human Dopamine D4 | 220[2][3] |

| Functional Activity | |

| Assay | Value (nM) |

| IC50 (D2 receptor antagonism) | 4.46[2] |

| EC50 (D2 receptor antagonism) | 4.46[2] |

| pKB (antagonism of (+)-PD 128907 effects in ventral tegmental area) | 20[6] |

| pKB (antagonism of (+)-PD 128907 effects in substantia nigra pars compacta) | 11[6] |

Signaling Pathway

The primary signaling pathway modulated by the dopamine D2 receptor is the inhibition of the adenylyl cyclase/cAMP pathway. The following diagram illustrates this pathway and the antagonistic effect of L-741,626.

Caption: Dopamine D2 Receptor Signaling Pathway and L-741,626 Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of L-741,626 in CNS research.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat striatum) or cells expressing the dopamine D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone).

-

Increasing concentrations of the unlabeled competitor compound (L-741,626).

-

The prepared membrane suspension.

-

-

For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Electrophysiology: Antagonism of Agonist Effects on Midbrain Dopamine Neurons

This protocol is based on the methodology described by Bowery et al. (1996) to determine the antagonist affinity of L-741,626 at D2 autoreceptors.[6]

1. Brain Slice Preparation:

-

Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 350 µm thick) containing the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) are prepared using a vibroslice.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 34°C).

-

Extracellular recordings from spontaneously active dopamine neurons in the VTA and SNc are made using glass microelectrodes filled with a saline solution.

-

The firing rate of individual neurons is monitored.

3. Drug Application:

-

The D2/D3 receptor agonist (+)-PD 128907 is applied to the slice to inhibit the firing of dopamine neurons.

-

Once a stable inhibition is achieved, increasing concentrations of L-741,626 are co-applied with the agonist.

-

The concentration of L-741,626 required to reverse the inhibitory effect of the agonist is determined.

4. Data Analysis:

-

The concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist (L-741,626) are constructed.

-

A Schild analysis is performed to determine the pKB value, which represents the negative logarithm of the antagonist's dissociation constant. This provides a measure of the antagonist's affinity for the receptor.

Caption: Workflow for In Vitro Electrophysiology Experiment.

Behavioral Assays: Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. This protocol outlines the general procedure.

1. Apparatus:

-

A sound-attenuating chamber containing a small animal holder mounted on a motion-sensitive platform.

-

A loudspeaker to deliver acoustic stimuli.

-

A computer with software to control the stimuli and record the startle response.

2. Procedure:

-

Animals (typically rats or mice) are placed individually into the holder inside the chamber.

-

An acclimation period with background white noise is provided.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A single, loud acoustic stimulus (the pulse) is presented to elicit a startle response.

-

Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.

-

No-stimulus trials: Only background noise is present.

-

-

L-741,626 or vehicle is administered to the animals at a specific time before the test session.

3. Data Analysis:

-

The startle amplitude is measured as the peak motion of the platform in response to the acoustic stimuli.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100

-

The effect of L-741,626 on PPI is then determined by comparing the %PPI in the drug-treated group to the vehicle-treated group.

Conclusion

L-741,626 is a highly selective and potent dopamine D2 receptor antagonist that serves as an indispensable tool in CNS research. Its well-characterized pharmacological profile, coupled with its utility in a range of in vitro and in vivo experimental paradigms, allows for the precise investigation of D2 receptor function in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of L-741,626 by researchers in the field, ultimately contributing to a deeper understanding of the complex roles of dopamine signaling in the brain.

References

- 1. An Optimized Protocol for the Generation of Midbrain Dopamine Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L-741,671: A Technical Guide for its Application as a Selective Dopamine D2 Receptor Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,671 is a potent and highly selective antagonist of the dopamine (B1211576) D2 receptor, establishing it as an invaluable tool in neuroscience research and drug development.[1][2] Its high affinity for the D2 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, allows for the precise dissection of D2 receptor-mediated signaling pathways and physiological functions. This guide provides an in-depth overview of L-741,671, including its binding profile, functional activity, and application in various experimental paradigms. Detailed experimental protocols and visualizations are provided to facilitate its effective use in the laboratory.

Core Data Summary

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole | [1] |

| Molecular Formula | C20H21ClN2O | [3][4] |

| Molecular Weight | 340.85 g/mol | [3][4] |

| CAS Number | 81226-60-0 | [3][4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [3] |

In Vitro Pharmacology: Binding Affinities

The selectivity of L-741,671 is demonstrated by its significantly higher affinity for the human dopamine D2 receptor compared to the D3 and D4 subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| Human Dopamine D2 | 2.4 | [3][4][5] |

| Human Dopamine D3 | 100 | [3][4][5] |

| Human Dopamine D4 | 220 | [3][4][5] |

In Vitro Pharmacology: Functional Antagonism

L-741,671 acts as a potent antagonist in functional assays, effectively blocking agonist-induced responses.

| Assay Type | Receptor | Cell Line | Measured Effect | EC50 (nM) | Reference |

| Mitogenesis Assay | Human Dopamine D2 | CHO | Inhibition of quinpirole (B1680403) stimulation | 4.46 | [3][5] |

| Mitogenesis Assay | Human Dopamine D3 | CHO | Inhibition of quinpirole stimulation | 90.4 | [3][5] |

In Vivo Pharmacology: Behavioral Effects in Rodents

L-741,671 demonstrates central activity following systemic administration, leading to characteristic behavioral outcomes associated with D2 receptor blockade.

| Behavioral Assay | Animal Model | Doses Tested | Observed Effect | Reference |

| Locomotor Activity | Mice | 3.0, 10.0 mg/kg | Attenuated cocaine-induced locomotion. | [6][7] |

| Operant Responding | Rats | Not specified | Decreased operant responding for nicotine (B1678760) and food. | [8][9] |

| Novel Object Recognition | Rats | 0.16 - 5.0 mg/kg | Dose-related impairment in performance. | [10] |

| Drug Discrimination | Rats | 1.0 mg/kg | Shifted the pramipexole (B1678040) dose-response curve to the right. | [3] |

| Catalepsy | Rats | Not specified | D2 receptor antagonists are known to induce catalepsy in a dose-dependent manner. | [11][12][13] |

Signaling Pathways

L-741,671, as a dopamine D2 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels. Furthermore, it inhibits D2 receptor-mediated modulation of ion channels and other downstream effectors.

Experimental Workflows

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of L-741,671 for the D2 receptor.

Logical Relationships

The following diagram illustrates the logical relationship between D2 receptor occupancy by an antagonist like L-741,671 and the expected behavioral outcomes in preclinical models.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of L-741,671 for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.

-

L-741,671 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding determinator (e.g., 10 µM haloperidol).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and a range of concentrations of L-741,671 (e.g., 10-12 M to 10-5 M).

-

Reagent Addition:

-

Add 50 µL of assay buffer to the total binding wells.

-

Add 50 µL of the non-specific binding determinator to the non-specific binding wells.

-

Add 50 µL of the corresponding L-741,671 dilution to the competitor wells.

-

Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,671 concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Locomotor Activity Test

Objective: To assess the effect of L-741,671 on spontaneous locomotor activity in rodents.

Materials:

-

L-741,671 solution for injection.

-

Vehicle solution.

-

Experimental animals (e.g., male Sprague-Dawley rats).

-

Open-field arenas equipped with automated photobeam detection systems or video tracking software.

-

Syringes and needles for administration.

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer L-741,671 or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested to establish a dose-response relationship.

-

Testing: At a predetermined time after injection (e.g., 30 minutes), place each animal individually into the center of an open-field arena.

-

Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of L-741,671 to the vehicle control group.

Catalepsy Bar Test

Objective: To measure the induction of catalepsy by L-741,671.

Materials:

-

L-741,671 solution for injection.

-

Vehicle solution.

-

Experimental animals (e.g., male Wistar rats).

-

Catalepsy bar apparatus (a horizontal bar raised a few centimeters from a flat surface).

-

Stopwatch.

Procedure:

-

Drug Administration: Administer L-741,671 or vehicle.

-

Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.

-

Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the descent latencies between the L-741,671-treated groups and the vehicle control group using appropriate statistical tests.

Conclusion

L-741,671 is a powerful and selective research tool for investigating the role of the dopamine D2 receptor in the central nervous system. Its well-characterized pharmacological profile makes it suitable for a wide range of in vitro and in vivo studies. By utilizing the data and protocols provided in this guide, researchers can effectively employ L-741,671 to advance our understanding of D2 receptor function in health and disease.

References

- 1. labcorp.com [labcorp.com]

- 2. L-741,626 - Wikipedia [en.wikipedia.org]

- 3. Catalepsy test in rats [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anilocus.com [anilocus.com]

- 9. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 12. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,671: A Technical Review of a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,671 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its selectivity for the D4 subtype over other dopamine receptors, particularly the D2 receptor, has made it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor and for investigating its potential as a therapeutic target for neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive review of the available literature on L-741,671 and its closely related analog, L-745,870, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of L-741,671's analog, L-745,870, at various neurotransmitter receptors. This data highlights the compound's remarkable selectivity for the human dopamine D4 receptor.

Table 1: Receptor Binding Affinity Profile of L-745,870

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Dopamine D4 | [3H]spiperone | 0.43 | Human | [1] |

| Dopamine D2 | [3H]spiperone | >1000 | Human | [1] |

| Dopamine D3 | [3H]spiperone | >1000 | Human | [1] |

| 5-HT2 | Not Specified | < 300 (IC50) | Not Specified | [1] |

| σ (Sigma) | Not Specified | < 300 (IC50) | Not Specified | [1] |

| α-adrenergic | Not Specified | < 300 (IC50) | Not Specified | [1] |

Table 2: Functional Antagonist Activity of L-745,870 at the Dopamine D4 Receptor

| Assay | Agonist | L-745,870 Concentration | Effect | Cell Line | Reference |

| Adenylate Cyclase Inhibition | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Inhibition | hD4HEK, hD4CHO | [1] |

| [35S]GTPγS Binding | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Stimulation | Not Specified | [1] |

| Extracellular Acidification Rate | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Stimulation | Not Specified | [1] |

Key Experimental Protocols

Detailed methodologies for the key in vitro experiments that have characterized the pharmacological profile of L-741,671/L-745,870 are described below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 for the human dopamine D4 receptor.

-

Materials:

-

Membranes from cells expressing cloned human dopamine D4 receptors.

-

Radioligand: [3H]spiperone (0.2 nM).

-

Competitor: L-745,870 at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of L-745,870.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

-

Functional Assays

These experiments assess the ability of a compound to act as an agonist or antagonist at a receptor by measuring a downstream cellular response.

-

Objective: To determine the antagonist activity of L-745,870 at the dopamine D4 receptor by measuring its effect on dopamine-mediated inhibition of adenylate cyclase.

-

Cell Lines: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor (hD4HEK and hD4CHO).[1]

-

Protocol:

-

Culture the hD4HEK or hD4CHO cells to an appropriate density.

-

Pre-incubate the cells with varying concentrations of L-745,870.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM).

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

A reversal of the dopamine-induced inhibition of cAMP production indicates antagonist activity.[1]

-

-

Objective: To measure the antagonist effect of L-745,870 on G protein activation following dopamine D4 receptor stimulation.

-

Protocol:

-

Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.

-

Incubate the membranes with GDP, varying concentrations of L-745,870, and a fixed concentration of dopamine.

-

Add [35S]GTPγS to the reaction mixture.

-

Following incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.

-

Quantify the amount of bound [35S]GTPγS.

-

Antagonist activity is demonstrated by a reduction in the dopamine-stimulated [35S]GTPγS binding.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and the workflow of a typical radioligand binding assay used to characterize compounds like L-741,671.

References

Target Validation of L-741,626: A Dopamine D2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of L-741,626, a potent and selective antagonist of the dopamine (B1211576) D2 receptor. L-741,626 serves as a critical tool for investigating the physiological and pathological roles of the D2 receptor. This document outlines its binding affinity, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling cascade and experimental workflows are provided to facilitate further research and drug development efforts.

Introduction

L-741,626 is a well-characterized pharmacological tool used extensively in neuroscience research to probe the function of the dopamine D2 receptor.[1] Its high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes, such as D3 and D4, make it an invaluable ligand for elucidating the specific roles of D2 receptor signaling in various physiological processes and in the pathophysiology of disorders like schizophrenia and Parkinson's disease.[1] This guide details the key experimental data and methodologies used to validate the dopamine D2 receptor as the primary target of L-741,626.

Core Target Information

-

Primary Target: Dopamine D2 Receptor

-

Mechanism of Action: Competitive Antagonist

-

Chemical Name: 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole

-

Molecular Formula: C₂₀H₂₁ClN₂O[2]

-

Molecular Weight: 340.85 g/mol [2]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of L-741,626 with its target has been quantified through various binding and functional assays. The data presented below summarizes the key affinity (Ki) and potency (EC50) values.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Antagonism (EC50) [nM] | Reference(s) |

| Dopamine D2 | 2.4 | 4.46 | [3][4][5] |

| Dopamine D3 | 100 | 90.4 | [3][4][5] |

| Dopamine D4 | 220 | Not Reported | [3][5] |

Table 1: Binding Affinity and Functional Potency of L-741,626 for Human Dopamine Receptor Subtypes.

Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626, as a competitive antagonist, blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.

Furthermore, blockade of D2 receptors with L-741,626 has been shown to modulate other signaling pathways, including the insulin/phosphatidylinositol 3-kinase (PI3K)/Akt/FOXO1 pathway and the growth hormone (GH)/STAT5b signaling pathway.[6]

Experimental Protocols

Radioligand Binding Assay (for determination of Ki)

This protocol outlines a general method for determining the binding affinity of L-741,626 for the dopamine D2 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of L-741,626 for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

-

L-741,626 (unlabeled competitor).

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold binding buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer or a known concentration of a non-specific binding agent (e.g., 10 µM haloperidol) for determining total and non-specific binding, respectively.

-

50 µL of various concentrations of L-741,626.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.

-

Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay (for determination of functional antagonism)

This protocol describes a general method to assess the functional antagonist activity of L-741,626 at the D2 receptor.

Objective: To determine the EC50 of L-741,626 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

[³⁵S]GTPγS.

-

Dopamine or another D2 receptor agonist.

-

L-741,626.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of various concentrations of L-741,626.

-

25 µL of a fixed concentration of the D2 receptor agonist (typically at its EC80).

-

50 µL of the membrane preparation.

-

Pre-incubate for 15-30 minutes at 30°C.

-

50 µL of assay buffer containing GDP (e.g., 10 µM).

-

50 µL of [³⁵S]GTPγS (e.g., 0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the L-741,626 concentration.

-

Determine the IC50 value from the resulting inhibition curve.

-

The EC50 for antagonism is equivalent to the IC50 value in this assay format.

-

Conclusion

The data and experimental protocols presented in this guide validate the dopamine D2 receptor as the primary target of L-741,626. Its high affinity and selectivity, coupled with its potent antagonist activity, establish L-741,626 as a standard tool for studying D2 receptor pharmacology and its role in the central nervous system. The detailed methodologies provided herein should enable researchers to confidently utilize L-741,626 in their investigations and to develop novel therapeutic agents targeting the dopaminergic system.6 in their investigations and to develop novel therapeutic agents targeting the dopaminergic system.

References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]

- 2. L-741,626 | Dopamine D2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]

- 6. D₂-dopaminergic receptor-linked pathways: critical regulators of CYP3A, CYP2C, and CYP2D - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Dopamine D2 Receptor: A Technical Guide to In Situ Hybridization for Researchers

An In-depth Exploration of L-741,626's Target Using In Situ Hybridization

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the cellular and molecular environment of the dopamine (B1211576) D2 receptor (D2R), the pharmacological target of the selective antagonist L-741,626. While the compound L-741,671 as mentioned in the query is likely a typographical error for the well-documented D2R antagonist L-741,626, this guide focuses on the critical technique of in situ hybridization (ISH) to visualize the expression of the Drd2 gene, which encodes the D2 receptor. Understanding the precise location and relative abundance of Drd2 mRNA is paramount for elucidating the effects of compounds like L-741,626 in various tissues and disease models.

Introduction to L-741,626 and the Dopamine D2 Receptor

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.[1][2] It exhibits significantly higher affinity for the D2 receptor subtype compared to other dopamine receptors, making it a valuable tool for studying the specific roles of D2R in the central nervous system and other tissues.[1][2] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition.[3][[“]][5][6] Dysregulation of D2R signaling is implicated in several neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, making it a key target for therapeutic intervention.[3][5]

Quantitative Profile of L-741,626

The selectivity of L-741,626 for the dopamine D2 receptor is evident from its binding affinity (Ki) values. The following table summarizes key quantitative data for this antagonist.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Human Dopamine D2 | 2.4 |

| Human Dopamine D3 | 100 |

| Human Dopamine D4 | 220 |

Table 1: Binding Affinities of L-741,626 for Human Dopamine Receptor Subtypes. Data sourced from MedchemExpress and R&D Systems.[1][2]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor primarily couples to Gαi/o proteins.[3][7] Upon activation by dopamine, the receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][7] Additionally, the βγ subunits of the G protein can modulate other effector systems, including ion channels.[3][7]

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

In Situ Hybridization Protocol for Drd2 mRNA Detection

The following protocol provides a detailed methodology for the detection of Drd2 mRNA in tissue sections. This is a generalized protocol and may require optimization based on the specific tissue and experimental setup.

I. Probe Preparation

-

Template Selection: Obtain a cDNA clone for the Drd2 gene. The probe should ideally be between 200-800 bp in length for optimal tissue penetration and signal specificity.

-